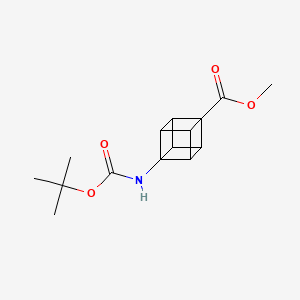

Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate

Description

Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate (hereafter referred to as the "target compound") is a cubane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. Its molecular formula is C₁₂H₁₇NO₄, with a molecular weight of 245.27 g/mol. The cubane scaffold, a highly strained cubic hydrocarbon, imparts unique steric and electronic properties, making this compound of interest in medicinal chemistry and materials science. The Boc group enhances solubility and stability during synthetic procedures, while the ester functionality allows for further derivatization, such as hydrolysis to carboxylic acids .

The compound is synthesized via a modified Nicolaou procedure: 4-methoxycarboxyl-1-cubanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol under reflux, followed by purification via flash chromatography . Its utility is demonstrated in the preparation of 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylic acid (84% yield), a precursor for bioactive molecules .

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-13(2,3)20-12(18)16-15-8-5-9(15)7-10(15)6(8)14(5,7)11(17)19-4/h5-10H,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSFMNPHCWLZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601008073 | |

| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}cubane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-71-0 | |

| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}cubane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intermediate Synthesis: Methyl 4-Iodocubane-1-carboxylate

The iodinated cubane precursor is synthesized via a radical iodination reaction. Dimethyl 1,4-cubanedicarboxylate undergoes selective monohydrolysis using sodium hydroxide in tetrahydrofuran (THF)/methanol, yielding 4-methoxycarbonylcubanecarboxylic acid in 82% yield. Subsequent treatment with (diacetoxyiodo)benzene and iodine in toluene at 80°C for 16 hours affords methyl 4-iodocubane-1-carboxylate. Purification via flash chromatography (cyclohexane/ethyl acetate) isolates the product, which serves as the critical electrophilic partner for subsequent coupling.

tert-Butyl (4-Mercaptophenyl)carbamate Preparation

The thiol nucleophile, tert-butyl (4-mercaptophenyl)carbamate, is synthesized by treating 4-aminothiophenol with di-tert-butyl dicarbonate (Boc₂O) in methanol under argon. This reaction achieves 89% yield after extraction with dichloromethane and solvent removal. The Boc group enhances solubility and prevents oxidation of the thiol during storage.

Photochemical Thiol-ene Coupling Protocol

The central step involves UV-mediated coupling of methyl 4-iodocubane-1-carboxylate and tert-butyl (4-mercaptophenyl)carbamate. Key parameters are summarized below:

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (2.0 equiv) |

| Equivalents of Thiol | 2.0 equiv relative to iodocubane |

| Light Source | RPR-3000Å UV lamps (λ = 300 nm) |

| Reaction Time | 6 hours |

| Temperature | 25–40°C |

| Yield | 84% (isolated) |

Reaction Setup and Optimization

In a quartz reactor, methyl 4-iodocubane-1-carboxylate (1 equiv), K₂CO₃ (2 equiv), and tert-butyl (4-mercaptophenyl)carbamate (2 equiv) are dissolved in DMSO under argon. UV irradiation initiates a radical chain mechanism, with the base scavenging HI byproducts. Maintaining temperatures below 40°C prevents cubane ring degradation, as evidenced by NMR monitoring.

Scale-Up Considerations

A scaled-up reaction (1.00 mmol iodocubane) reduces the yield to 62%, attributed to inefficient light penetration in larger batches. Stirring rate and lamp proximity (optimized at 10 cm) are critical for consistent photon delivery.

Purification and Characterization

Flash Chromatography

Crude product is purified using a gradient of cyclohexane, ethyl acetate, and dichloromethane (100:0:0 → 80:5:15). Polar impurities, including unreacted thiol and inorganic salts, are effectively removed.

Analytical Data

1H NMR (300 MHz, CDCl₃):

-

δ 7.31 (d, J = 8.7 Hz, 2H, aromatic), 7.21–7.12 (m, 2H, aromatic), 4.28–4.17 (m, 3H, cubane CH), 4.10–3.99 (m, 3H, cubane CH), 3.71 (s, 3H, COOCH₃), 1.51 (s, 9H, Boc CH₃).

13C NMR (75 MHz, CDCl₃):

HRMS (ESI+):

Challenges and Mitigation Strategies

Competing Side Reactions

Oxidation of the thiol to disulfide is minimized by rigorous argon purging. Inclusion of K₂CO₃ neutralizes HI, preventing acid-catalyzed cubane ring opening.

Light Source Alternatives

While RPR-3000Å lamps are standard, LED-based systems (λ = 365 nm) may offer improved energy efficiency, though reaction rates require re-optimization.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protecting group for the amino functionality. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to regenerate the free amine. This reaction is essential for enabling subsequent amine-reactive transformations, such as amide bond formation.

Conditions :

-

Reagent : TFA in DCM

-

Outcome : Liberation of the primary amine group while retaining the methyl ester.

References : Standard Boc deprotection protocols align with this reaction pathway.

Hydrolysis of the Methyl Ester to a Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a critical step for further functionalization.

Conditions :

-

Basic hydrolysis : Sodium hydroxide in aqueous ethanol under reflux.

-

Acidic hydrolysis : Hydrochloric acid at elevated temperatures.

Outcome : Converts the ester to 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylic acid.

References : Analogous ester-to-acid conversions are described in patent literature for cubane derivatives .

Reduction of the Ester to a Primary Alcohol

The carboxylate ester can be reduced to a primary alcohol using borane dimethyl sulfide (BH₃·SMe₂).

Conditions :

-

Reagent : BH₃·SMe₂ in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

-

Yield : ~77% (demonstrated for related cubane derivatives) .

Outcome : Formation of 4-((tert-butoxycarbonyl)amino)cubane-1-methanol.

Photo-Induced Arylthioether Coupling

While the compound itself lacks a halide, cubane derivatives with iodide substituents undergo photo-induced coupling with thiophenols to form arylthioethers. This radical-mediated reaction is pivotal for constructing bioactive molecules.

Mechanism :

-

UV activation : Initiates homolytic cleavage of the C-I bond, generating a cubane radical.

-

Hydrogen abstraction : The radical reacts with thiophenol, forming a new C-S bond.

Example :

Methyl-4-iodocubane-1-carboxylate couples with 4-fluorothiophenol under UV light to yield cubyl arylthioethers .

Amide Bond Formation

The carboxylate ester can serve as an acylating agent. After hydrolysis to the carboxylic acid, activation as an acid chloride (e.g., with thionyl chloride) enables amide bond formation with amines.

Conditions :

-

Activation : Thionyl chloride in dioxane.

-

Amide synthesis : Reaction with excess amine (e.g., ammonia) under controlled conditions .

Spectroscopic Characterization

Key analytical techniques include:

-

NMR : Confirms structural integrity post-reaction.

-

IR : Identifies functional group transformations (e.g., disappearance of the ester carbonyl peak).

References : Spectroscopic methods are standard for cubane derivatives .

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Key Product | Yield | Reference |

|---|---|---|---|---|

| Boc Deprotection | TFA in DCM | 4-amino cubane-1-carboxylate | High | |

| Ester Reduction | BH₃·SMe₂ in THF (0°C → rt) | 4-amino cubane-1-methanol |

Scientific Research Applications

Chemical Research Applications

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound to create derivatives with tailored properties for specific applications.

Drug Design and Development

In medicinal chemistry, methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate is explored as a potential pharmacophore due to its structural rigidity and unique electronic properties. The cubane structure can enhance the pharmacokinetic properties of drug candidates, making it an attractive scaffold for developing new therapeutic agents.

Research indicates that cubane derivatives may serve as bioisosteres for various pharmacophores, potentially leading to compounds with improved efficacy and selectivity. Interaction studies involving this compound could focus on its binding affinity to biological targets such as enzymes or receptors.

Material Science

The unique cubane core of this compound can be utilized in developing new materials with enhanced mechanical and thermal stability. Its rigid structure provides a platform for creating innovative materials with specific performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

- Synthesis of Complex Molecules : Research demonstrated that this compound could be effectively used as a building block in synthesizing complex organic molecules through multi-step synthetic routes involving various reaction conditions.

- Biological Interaction Studies : Preliminary studies suggest that cubane derivatives exhibit promising biological activities, indicating potential therapeutic applications .

- Material Development : Investigations into the mechanical properties of materials incorporating cubane structures have shown enhanced performance metrics compared to traditional materials .

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine, preventing unwanted side reactions during synthesis. Upon removal of the Boc group, the free amine can interact with various biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is distinguished from analogous cubane and non-cubane derivatives by its unique combination of functional groups and structural rigidity. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate and Similar Compounds

Key Findings:

Cubane vs. Bicyclo Scaffolds :

- The cubane core in the target compound confers higher strain energy (~166 kcal/mol) compared to bicyclo[2.2.2]octane (~30 kcal/mol), enhancing reactivity but reducing thermal stability .

- Bicyclo[1.1.1]pentane derivatives exhibit even greater strain, but their synthetic complexity limits scalability.

Functional Group Impact: The Boc-protected amino group in the target compound improves stability during nucleophilic reactions compared to unprotected amines (e.g., in cubane-1-carboxylic acid derivatives) . Methyl ester groups, common in analogs like CAS 3854-83-9, are prone to hydrolysis under basic conditions, whereas the Boc group requires acidic conditions for deprotection .

Applications: The target compound’s dual functionality (Boc-amino and ester) enables its use in peptide mimetics and metal-organic frameworks (MOFs), unlike simpler cubane esters (e.g., CAS 24539-28-4), which are primarily carboxylate precursors . Bicyclo[2.2.2]octane analogs are preferred in materials science due to their lower strain and higher thermal stability .

Stability and Reactivity Notes

- Acid Sensitivity : The Boc group decomposes under strong acidic conditions (e.g., HCl/THF), necessitating careful handling during synthesis .

- Hydrolytic Stability : The methyl ester resists hydrolysis in neutral aqueous media but cleaves efficiently with NaOH/THF (10 equiv., 84% yield) .

- Thermal Decomposition : Cubane derivatives typically decompose above 200°C, whereas bicyclo[2.2.2]octane analogs remain stable up to 300°C .

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate (CAS No. 883554-71-0) is a synthetic organic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cubane core structure, which is known for its rigidity and ability to stabilize various functional groups. The molecular formula is , with a molecular weight of approximately 277.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Cubane Core : The cubane framework can be synthesized through a series of cyclization reactions involving appropriate precursors.

- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution or coupling reactions.

- Protection of the Amino Group : The Boc group is added to protect the amino functionality during subsequent reactions.

- Carboxylation : Finally, the carboxylic acid group is introduced, completing the synthesis.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, studies have shown that cubane derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

Cubane derivatives have been investigated for their ability to inhibit specific enzymes, such as proteases and kinases, which are crucial in various biological pathways. The inhibition of these enzymes can lead to therapeutic effects in diseases like cancer and viral infections .

Case Studies

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various cubane derivatives, including this compound, followed by biological assays that evaluated their efficacy against different bacterial strains. Results indicated significant antimicrobial activity compared to control compounds .

- Mechanistic Studies : Further research focused on elucidating the mechanism of action of cubane derivatives on enzyme targets. Inhibitory assays revealed that these compounds could bind effectively to the active sites of target enzymes, thereby blocking their activity .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic strategies for preparing Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate?

- Methodological Answer : The synthesis typically involves sequential protection-deprotection steps. For example, tert-butoxycarbonyl (Boc) protection of the cubane amino group is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP in THF). Subsequent esterification of the carboxylate group with methyl chloride or methanol/HCl yields the final product . Critical Note : Cubane’s rigid geometry may necessitate optimized coupling conditions (e.g., elevated temperatures or prolonged reaction times) to overcome steric hindrance. Yields are often lower compared to linear analogs due to strain energy .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Column chromatography with gradients of hexanes/ethyl acetate (e.g., 1:1 v/v with 0.25% triethylamine) is effective for isolating the product. The Boc group’s polarity aids in separation .

- Characterization : Use H/C NMR to confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and methyl ester (δ ~3.7 ppm). IR spectroscopy can validate the carbonyl stretches (C=O at ~1700 cm). High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic conditions, which cleave the Boc moiety.

- Decomposition Pathways : The cubane core is thermally stable but may undergo ring-opening under extreme conditions (e.g., >200°C). Monitor for ester hydrolysis (pH-dependent) in aqueous media .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cubane core in functionalization reactions?

- Methodological Answer : Cubane’s high angle strain (90° bond angles) alters electronic properties, increasing susceptibility to electrophilic substitution at the amino group. Density functional theory (DFT) simulations can model transition states for Boc protection or ester hydrolysis. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is recommended to confirm computational predictions .

Q. How can researchers resolve contradictory data in stereochemical assignments for cubane derivatives?

- Methodological Answer : Cubane’s symmetry reduces stereochemical complexity, but functionalization may introduce chiral centers. Use:

- X-ray crystallography to unambiguously assign stereochemistry.

- Vibrational circular dichroism (VCD) for solution-phase analysis.

- Dynamic NMR to detect conformational exchange in derivatives with flexible substituents .

Q. What strategies address low solubility in polar solvents during biological assays?

- Methodological Answer :

- Solubilization : Use DMSO-d or DMF-d for NMR studies. For aqueous assays, employ co-solvents (e.g., 10% PEG-400) or formulate as nanoparticles via solvent evaporation.

- Structural Modification : Introduce hydrophilic groups (e.g., PEG linkers) at the cubane’s carboxylate position while retaining the Boc-protected amine for stability .

Q. How can researchers leverage this compound in multi-step syntheses of strained polycyclic systems?

- Methodological Answer :

- Stepwise Deprotection : Use TFA to remove the Boc group selectively, followed by coupling reactions (e.g., amidation with EDC/HOBt).

- Cross-Coupling : Explore Suzuki-Miyaura reactions with cubane boronic esters (synthesized via borylation of the cubane core).

Caution : Cubane’s strain may limit compatibility with harsh metal catalysts; screen Pd/Cu systems at low temperatures .

Q. What safety protocols are critical for handling tert-butoxycarbonyl-protected cubane derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions.

- Waste Disposal : Quench residual Boc anhydride with ethanol before disposal.

Reference : While SDS data for cubane derivatives are limited, analogous Boc-protected compounds (e.g., piperidine derivatives) show low acute toxicity but may irritate mucous membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.